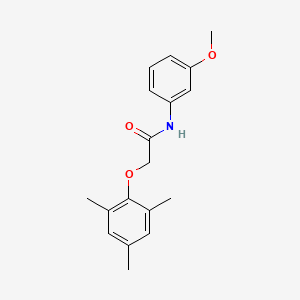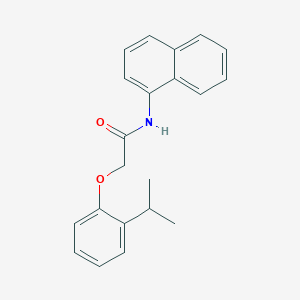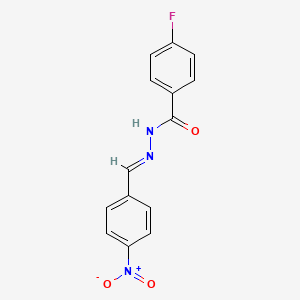![molecular formula C14H19N7O B5530808 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step chemical reactions, starting from simpler pyrimidine compounds or related heterocyclic compounds. For example, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can afford esters of substituted pyrimidinecarboxylic acids in high yields, which can be further modified to yield a variety of pyrimidine derivatives (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to the compound , is characterized by their planar aromatic ring systems and the various substituents attached to this core. These structures can be further elucidated using crystallography, which reveals the planarity of the rings and the presence of intramolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Wu et al., 2005).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo a range of chemical reactions, including cycloadditions, substitutions, and tautomerizations. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes can yield novel pyrimido[4,5-d]pyrimidines, showcasing the versatility and reactivity of the pyrimidine core in synthesizing more complex structures (Prajapati & Thakur, 2005).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would refer to how the drug interacts with biological systems. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-10-19-11(9-12(20-10)21(2)3)15-7-8-18-14(22)13-16-5-4-6-17-13/h4-6,9H,7-8H2,1-3H3,(H,18,22)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAFSVRHNKYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)
![[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5530735.png)
![3-amino-5-methyl-N-[2-(2-thienyl)ethyl]-4-isoxazolesulfonamide](/img/structure/B5530742.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)
![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)
![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)